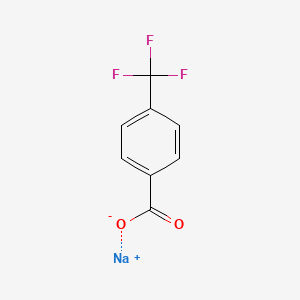
Sodium 4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Sodium 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C8H4F3NaO2. It is a sodium salt derivative of 4-(trifluoromethyl)benzoic acid, characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Sodium 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- Sodium trifluoroacetate
- Sodium trifluoromethanesulfinate
- Trifluoromethyltrimethylsilane
Comparison: Sodium 4-(trifluoromethyl)benzoate is unique due to its specific structure, which combines the trifluoromethyl group with a benzoate moiety. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to other trifluoromethyl-containing compounds .
Propriétés
Numéro CAS |
25832-58-0 |
|---|---|
Formule moléculaire |
C8H5F3NaO2 |
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
sodium;4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13); |
Clé InChI |
OUQJNNNNEGBRCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na] |
Key on ui other cas no. |
25832-58-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













